Cas no 163438-05-9 (Benzoic acid,2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]-)

Benzoic acid,2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]- structure
163438-05-9 structure
Product name:Benzoic acid,2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]-
CAS No:163438-05-9
MF:C20H17NO3
MW:319.353885412216
MDL:MFCD00192338
CID:110229
PubChem ID:24864836

Benzoic acid,2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]-
    • (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
    • (R)-(?)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
    • 2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]benzoic acid
    • 2-{[(1R)-1-(naphthalen-1-yl)ethyl]carbamoyl}benzoic acid
    • (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalaMic acid 98%
    • (R)-2-((1-(Naphthalen-1-yl)ethyl)carbamoyl)benzoic acid
    • AKOS030532541
    • (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid, 98%
    • 163438-05-9
    • DTXSID10357476
    • (R)-(-)-N-(1-(1-NAPHTHYL)ETHYL)PHTHALAMI C ACID, 98per cent
    • J-010045
    • (R)-(-)-N-(1-(1-Naphthyl)ethyl)phthalami c acid,98%
    • AS-71827
    • SCHEMBL852349
    • ZEKKAEAOTSMLNW-CYBMUJFWSA-N
    • Benzoic acid, 2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]-
    • (R)-(-)-N-(1-(1-NAPHTHYL)ETHYL)PHTHALAMI C ACID, 98%
    • MDL: MFCD00192338
    • Inchi: InChI=1S/C20H17NO3/c1-13(15-12-6-8-14-7-2-3-9-16(14)15)21-19(22)17-10-4-5-11-18(17)20(23)24/h2-13H,1H3,(H,21,22)(H,23,24)
    • InChI Key: ZEKKAEAOTSMLNW-CYBMUJFWSA-N
    • SMILES: C1(C(NC(C2C=CC=CC=2C(O)=O)=O)C)C2C(=CC=CC=2)C=CC=1

Computed Properties

  • Exact Mass: 319.12084340g/mol
  • Monoisotopic Mass: 319.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • XLogP3: 3.9
  • Topological Polar Surface Area: 66.4
  • Surface Charge: 0

Experimental Properties

  • Color/Form: solid
  • Density: 1.255
  • Melting Point: 166 °C (dec.) (lit.)
  • Boiling Point: 582°Cat760mmHg
  • Flash Point: 305.8°C
  • Refractive Index: 1.658
  • Optical Activity: [α]26/D −48°, c = 1 in methanol
  • Solubility: Not determined

Benzoic acid,2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36

Benzoic acid,2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
399728-250MG
Benzoic acid,2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]-
163438-05-9 98%
250MG
¥347.15 2022-02-24
eNovation Chemicals LLC
D768436-250mg
Benzoic acid, 2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]-
163438-05-9 98%
250mg
$135 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02194-250mg
Benzoic acid,2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]-
163438-05-9 98%
250mg
¥498.0 2024-07-19
eNovation Chemicals LLC
D768436-0.25g
Benzoic acid, 2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]-
163438-05-9 98%
0.25g
$180 2023-09-04
eNovation Chemicals LLC
D768436-250mg
Benzoic acid, 2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]-
163438-05-9 98%
250mg
$135 2025-02-19

Additional information on Benzoic acid,2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]-

Benzoic acid, 2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]- (CAS No. 163438-05-9): A Comprehensive Overview

Benzoic acid, 2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]-, identified by its CAS number 163438-05-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their intricate structural features and potential biological activities. The presence of a benzoic acid core, combined with a complex amide functional group, makes it a candidate for various applications in medicinal chemistry and drug design.

The< strong>naphthalenyl moiety in the molecular structure of this compound introduces a unique aromatic system that can influence its interactions with biological targets. The stereochemistry indicated by the (1R) configuration at the chiral center further adds to the complexity and specificity of this molecule. Such structural attributes are often exploited in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.

In recent years, there has been growing interest in the synthesis and characterization of benzoic acid derivatives due to their potential pharmacological properties. The< strong>2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]- moiety suggests that this compound may exhibit properties such as analgesic, anti-inflammatory, or even anticancer effects. These hypotheses are supported by preliminary studies that have explored similar molecular scaffolds.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of a benzoic acid backbone with a naphthalenyl substituent creates a unique pharmacophore that can be tailored for specific biological activities. Researchers have been particularly interested in how the< strong>naphthalenyl group interacts with proteins and other biomolecules, which could provide insights into its mechanism of action.

The< strong>CAS No. 163438-05-9 serves as a unique identifier for this compound, ensuring accurate documentation and communication within the scientific community. This standardized naming convention is crucial for maintaining consistency in research papers, patents, and regulatory submissions. The compound's detailed chemical structure is often represented using IUPAC nomenclature, which provides a precise description of its molecular composition.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of< strong>Benzoic acid, 2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]- with greater accuracy. Molecular docking studies have shown that this compound may bind to various enzymes and receptors, suggesting multiple potential therapeutic applications. These virtual screening approaches have accelerated the drug discovery process by allowing researchers to prioritize promising candidates based on their predicted interactions.

The synthesis of< strong>Benzoic acid, 2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include the formation of the amide bond between the benzoic acid derivative and the< strong>naphthalenyl-ethylamine precursor. The stereochemistry at the chiral center must be preserved throughout the synthesis to ensure the correct configuration of the final product.

In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. These findings align with the growing interest in developing novel anti-inflammatory agents based on benzoic acid derivatives. Further research is needed to confirm these observations and to explore potential side effects or interactions with other drugs.

The< strong>naphthalenyl group is known for its ability to enhance binding affinity due to its aromatic stacking interactions with biological targets. This property makes it an attractive moiety for drug design, particularly when combined with other functional groups that can modulate activity. The amide bond in< strong>Benzoic acid, 2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]- also contributes to its versatility by allowing further derivatization and modification.

The development of new pharmaceuticals relies heavily on understanding the relationship between chemical structure and biological activity. The< strong>CAS No. 163438-05-9 designation ensures that researchers can easily reference this compound in their work, facilitating collaboration and knowledge sharing within the scientific community. As more data becomes available on its properties and potential applications, this molecule may emerge as a valuable tool in medicinal chemistry.

In conclusion, Benzoic acid, 2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]carbonyl]- (CAS No. 163438-05-9) is a structurally complex organic compound with promising applications in pharmaceutical research. Its unique combination of functional groups makes it a candidate for various therapeutic interventions, particularly those targeting inflammation-related diseases. Continued investigation into its synthesis, pharmacology, and potential clinical use will likely yield valuable insights into its role in modern medicine.

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